molecular formula C15H12Cl2N2O2S B13375447 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No.: B13375447
M. Wt: 355.2 g/mol
InChI Key: QCSALOWKRUASIR-UHFFFAOYSA-N
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Description

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a sulfonyl group attached to a dichloromethylphenyl ring and a methyl group attached to the benzimidazole ring.

Properties

Molecular Formula

C15H12Cl2N2O2S

Molecular Weight

355.2 g/mol

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C15H12Cl2N2O2S/c1-9-11(16)7-8-14(15(9)17)22(20,21)19-10(2)18-12-5-3-4-6-13(12)19/h3-8H,1-2H3

InChI Key

QCSALOWKRUASIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2,4-dichloro-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Methylation: The final step involves the methylation of the benzimidazole ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The benzimidazole ring can also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzotriazole
  • 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
  • 2-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-(trifluoromethyl)benzene

Uniqueness

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and methyl groups on the benzimidazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

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